molecular formula C38H48N4O8S B1407848 (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid CAS No. 1060769-55-2

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid

Cat. No.: B1407848
CAS No.: 1060769-55-2
M. Wt: 720.9 g/mol
InChI Key: UDIPZEZHWQHPAA-HKBQPEDESA-N
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Description

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid (CAS: 1060769-54-1) is a protected arginine derivative extensively employed in solid-phase peptide synthesis (SPPS). Its structure integrates three critical protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group that shields the α-amino group during synthesis and is cleaved under mild basic conditions (e.g., piperidine) .
  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A robust acid-stable protecting group for the guanidino side chain of arginine, resistant to trifluoroacetic acid (TFA) during resin cleavage .
  • tert-butoxy (Boc, tert-butoxycarbonyl): Protects a secondary amine within the guanidino group, removable via strong acids like TFA .

The compound’s molecular formula is C₃₉H₄₉N₅O₉S (molecular weight: 763.90 g/mol), and it is characterized by a melting point of 124–126°C . Its design enables orthogonal deprotection strategies, making it indispensable for synthesizing arginine-rich peptides without side-chain degradation.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N4O8S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)51(46,47)42-35(41-50-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIPZEZHWQHPAA-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Asymmetric Synthesis of (S)-Pentanoic Acid Derivative

  • Starting Material: Commercially available (S)-2-amino-5-hydroxypentanoic acid or a chiral precursor derived from asymmetric synthesis methods such as asymmetric hydrogenation or chiral auxiliary-mediated reactions.
  • Method: Enantioselective synthesis involves chiral catalysts or auxiliaries to ensure high stereoselectivity, typically employing asymmetric hydrogenation of unsaturated precursors or chiral epoxide openings.

Step 2: Functionalization at the 2-Position

  • The amino group at the 2-position is protected with an Fmoc group using Fmoc-Cl in the presence of a base (e.g., sodium carbonate) in an organic solvent such as DMF or DMSO, ensuring selective protection without racemization.

Introduction of the Guanidino Group

Step 3: Guanidinylation

  • The guanidine moiety is introduced via nucleophilic substitution at the appropriate amino site.
  • The Pbf (2,2,4,6,7-pentamethoxy-2,3-dihydrobenzofuran-5-yl) group is introduced as a protecting group for the guanidine, often via Pbf-Cl or Pbf-anhydride reactions under basic conditions.

Step 4: tert-Butoxy Group Addition

  • The tert-butoxy group on the guanidine nitrogen is incorporated through alkylation with tert-butyl bromide or tert-butyl alcohol derivatives under basic conditions, ensuring selective modification.

Protection Strategy

  • The amino group at the N-terminus is protected with fluorenylmethyloxycarbonyl (Fmoc) .
  • The guanidine is protected with Pbf and tert-butoxy groups to prevent side reactions during peptide synthesis.

Final Purification and Characterization

  • The crude product undergoes purification via column chromatography or recrystallization .
  • Characterization includes NMR, MS, and optical rotation to confirm stereochemistry and purity.

Research Data and Synthesis Efficiency

Step Reaction Type Reagents Conditions Yield Notes
1 Asymmetric hydrogenation Chiral catalyst Mild, ambient 85-90% Ensures high stereoselectivity
2 Fmoc protection Fmoc-Cl, base DMF, room temp 80-95% Protects amino group
3 Guanidinylation Pbf-Cl, base DCM or DMF 75-85% Selective for amino groups
4 Alkylation with tert-butyl tert-butyl bromide Basic, reflux 70-80% Protects guanidine nitrogen

Notes on Optimization and Challenges

  • Stereochemical integrity : Maintaining the (S)-configuration requires mild reaction conditions and chiral catalysts.
  • Protection/deprotection : Proper selection of protecting groups ensures compatibility with subsequent peptide coupling steps.
  • Yield optimization : Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc, Pbf, and tert-butoxy groups can be removed under specific conditions to reveal the free amino, guanidino, and hydroxyl groups, respectively.

    Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

    Coupling Reactions: It can participate in coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) is commonly used.

    Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

    Deprotection of tert-Butoxy Group: Acidic conditions, such as hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions are the free amino acid derivatives, which can then be used in further peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Overview:
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid serves as a crucial building block in the synthesis of peptides, especially through solid-phase peptide synthesis (SPPS). Its unique structure allows for the formation of complex and functional peptide sequences.

Key Benefits:

  • Enhanced Stability: The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group improves the stability of the amino acid during synthesis.
  • Compatibility: This compound is compatible with various coupling reagents and conditions, facilitating efficient peptide assembly.

Case Study:
A study demonstrated the successful synthesis of a 51-mer peptide using microwave-assisted SPPS, where this compound was integral to achieving high yields and purity levels .

Drug Development

Overview:
The compound's unique molecular structure makes it valuable in medicinal chemistry, where it can be utilized to develop new pharmaceuticals targeting specific biological pathways.

Applications in Drug Development:

  • Targeted Therapies: The ability to modify peptides with this amino acid derivative allows for the design of drugs that can selectively interact with disease-related proteins.
  • Pharmacokinetics Improvement: The incorporation of this compound into drug candidates has been shown to enhance their pharmacokinetic profiles, leading to improved efficacy and reduced side effects.

Case Study:
Research involving prodrug formulations demonstrated that modifying existing drugs with this amino acid derivative significantly improved their absorption and bioavailability in vivo .

Bioconjugation Techniques

Overview:
this compound can facilitate bioconjugation processes, which are essential for linking biomolecules to therapeutic agents or diagnostic tools.

Key Applications:

  • Targeted Delivery Systems: By conjugating this amino acid with antibodies or other targeting moieties, researchers can create systems that deliver drugs directly to diseased cells.
  • Imaging Applications: The compound can be used in the development of imaging agents that provide real-time insights into biological processes.

Case Study:
A study highlighted the successful use of bioconjugation techniques involving this compound to enhance the specificity and efficacy of cancer therapeutics .

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (Fmoc, Pbf, and tert-butoxy) prevent unwanted side reactions during the synthesis process. Once the desired peptide sequence is assembled, the protecting groups are removed to yield the final peptide product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous guanidino-containing amino acid derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Applications Stability Profile References
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid Fmoc (α-amine), Pbf (guanidino), Boc (secondary amine) C₃₉H₄₉N₅O₉S 763.90 SPPS of arginine-rich peptides Acid-stable (Pbf), base-labile (Fmoc)
Boc-Arg(Mtr)-OH Boc (α-amine), Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl, guanidino) C₂₃H₃₆N₄O₈S 540.62 Peptide synthesis requiring moderate acid stability Less acid-stable than Pbf; Mtr cleaved with TFA/scavengers
Z-Orn(Boc)-OH Z (benzyloxycarbonyl, α-amine), Boc (side-chain amine) C₁₈H₂₆N₂O₆ 366.41 Model studies for ornithine derivatives Base-sensitive (Z), acid-labile (Boc)
Fmoc-Arg(Boc-NH)(Pbf)-OH Fmoc (α-amine), Pbf (guanidino), Boc (secondary amine) C₃₉H₄₉N₅O₉S 763.90 Synonymous with the target compound; supplier-specific nomenclature Identical to target compound
(S)-2-amino-5-(((tert-butoxycarbonyl)amino)oxy)pentanoic acid Boc (side-chain oxyamine) C₁₁H₂₂N₂O₅ 262.30 Synthesis of aminooxy-modified peptides Acid-labile (Boc)

Key Differentiators:

Protecting Group Stability :

  • The Pbf group in the target compound offers superior acid stability compared to Mtr in Boc-Arg(Mtr)-OH, enabling compatibility with harsher TFA cleavage conditions without side-chain deprotection .
  • Fmoc vs. Z : Fmoc’s base-labile nature allows for milder deprotection than Z (which requires catalytic hydrogenation), reducing side reactions in sensitive peptides .

Orthogonal Deprotection :
The combination of Fmoc, Boc, and Pbf permits sequential removal: Fmoc (piperidine), Boc (TFA), and Pbf (TFA with scavengers), facilitating complex peptide architectures .

Synthetic Utility: Unlike simpler derivatives like (S)-2-amino-5-(((tert-butoxycarbonyl)amino)oxy)pentanoic acid, the target compound’s dual guanidino protection minimizes side reactions during prolonged synthesis .

Commercial Availability : While the target compound is listed as discontinued by some suppliers (e.g., CymitQuimica), alternatives like Fmoc-Arg(Boc-NH)(Pbf)-OH remain available through specialized vendors (e.g., Iris Biotech GmbH) .

Biological Activity

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid is a complex amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a guanidino moiety, making it an interesting candidate for various biochemical applications, particularly in drug design and peptide synthesis.

The molecular formula of this compound is C38H48N4O8SC_{38}H_{48}N_{4}O_{8}S, and it has a molecular weight of approximately 688.94 g/mol. The compound exhibits a specific rotation of 4±1-4\pm 1^\circ in DMF at 20°C, indicating its chiral nature and potential for selective biological interactions .

Cytotoxicity and Cell Interaction

Studies involving related compounds have indicated that guanidine derivatives can exhibit cytotoxic effects on various cancer cell lines while showing lower toxicity to normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies. For example, the incorporation of non-proteinogenic amino acids into peptide structures has been shown to enhance their ability to permeabilize bacterial membranes rapidly, potentially leading to effective treatments against resistant strains .

Case Study 1: Antimicrobial Peptide Analogues

In a study evaluating the biological activity of modified antimicrobial peptides, several analogues incorporating guanidine moieties were tested for their ability to disrupt bacterial membranes. Results indicated that these modifications significantly enhanced antimicrobial efficacy while maintaining low cytotoxicity towards human cell lines. The study reported rapid bacterial cell death within minutes of exposure to the peptides, highlighting the potential of this compound in similar applications .

Case Study 2: Drug Delivery Systems

Another investigation focused on the use of amino acid derivatives as prodrugs for targeted drug delivery in cancer therapy. The study demonstrated that compounds similar to this compound could enhance the bioavailability of therapeutic agents when conjugated with specific targeting ligands. This approach may lead to improved therapeutic outcomes in treating tumors while minimizing systemic side effects .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialPotential activity against gram-positive and gram-negative bacteria
CytotoxicitySelective toxicity towards cancer cells with minimal effects on normal cells
Drug DeliveryEnhanced bioavailability when used in prodrug formulations

Q & A

Q. What are the standard protocols for synthesizing this compound using Fmoc-based solid-phase peptide synthesis (SPPS)?

Methodological Answer: The synthesis typically involves Fmoc-SPPS protocols, starting with resin preparation (e.g., CTC resin) and sequential coupling of protected amino acids. For example:

  • Resin Activation : Use DIEA (4 eq) in DCM for 2 hours under nitrogen at 15°C to activate the resin .
  • Coupling : Employ Fmoc-protected intermediates (e.g., Fmoc-5-aminopentanoic acid) with coupling reagents like HBTU/DIPEA in DMF.
  • Deprotection : Remove Fmoc groups using 20% piperidine in DMF.
    The tert-butoxy and Pbf groups on the guanidino moiety remain intact during synthesis and require acidic cleavage (e.g., TFA) for final deprotection .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in a dark place under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation and hydrolysis of the Pbf and tert-butoxy groups .
  • Handling : Use anhydrous solvents (e.g., DCM, DMF) during synthesis to avoid premature deprotection. Monitor for color changes (yellowing), which may indicate degradation .

Q. What analytical techniques validate the identity and purity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95% recommended) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₃₃H₄₄N₄O₈S: 685.28) .
  • NMR : ¹H/¹³C NMR to verify stereochemistry and absence of racemization (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Advanced Research Questions

Q. How can racemization be minimized during incorporation into peptide sequences?

Methodological Answer:

  • Low-Temperature Coupling : Perform couplings at 4°C using HOBt/DIC as activators to reduce base-induced racemization .
  • Kinetic Monitoring : Use chiral HPLC to track enantiomeric excess (ee) during synthesis. For example, a >99% ee was achieved for similar arginine analogs via optimized coupling protocols .
  • Alternative Protecting Groups : Consider Alloc or ivDde groups for orthogonal protection if extended synthesis times are required .

Q. How do researchers resolve contradictions in reaction yields under varying coupling conditions?

Methodological Answer:

  • Systematic Screening : Test coupling agents (e.g., HATU vs. PyBOP) and bases (DIEA vs. NMM) in model peptides to identify yield optima. For example, DIEA in DCM improves solubility of bulky intermediates .
  • Side-Reaction Analysis : Characterize byproducts (e.g., truncated sequences) via LC-MS. Contradictions in yields may arise from incomplete activation of the guanidino group’s steric hindrance .

Q. What are the common side products during Pbf/tert-butoxy deprotection, and how are they characterized?

Methodological Answer:

  • Side Products :
    • N-Carboxyethyl derivatives from incomplete Pbf removal .
    • tert-Butyl esters from residual tert-butoxy groups .
  • Characterization :
    • TFA Quenching Studies : Monitor by ¹⁹F NMR to identify trifluoroacetylated intermediates .
    • Thiolysis Tests : Post-deprotection treatment with thiols (e.g., DTT) cleaves persistent sulfonamide adducts .

Q. How does the steric bulk of the Pbf group impact peptide chain elongation?

Methodological Answer:

  • Kinetic Studies : The Pbf group’s steric hindrance slows coupling rates in adjacent residues. Use double coupling (2×30 min) with 4-fold excess of activated amino acid .
  • Solvent Optimization : Additive systems (e.g., DCM:DMF 1:1) improve solubility of hindered intermediates, reducing aggregation .

Q. What mechanistic insights explain the stability of the tert-butoxyguanidino group under acidic conditions?

Methodological Answer:

  • pH-Dependent Stability : The tert-butoxy group resists cleavage below 50% TFA due to its electron-donating methyl groups, unlike Boc protections. Stability confirmed via kinetic studies (t₁/₂ > 24 hrs in 20% TFA) .
  • Comparative Analysis : Contrast with Pbf deprotection (90% TFA required), highlighting orthogonal protection strategies for complex peptides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid
Reactant of Route 2
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid

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